molecular formula C16H15FN6O B2567997 5-Fluoro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine CAS No. 2415531-01-8

5-Fluoro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine

Cat. No.: B2567997
CAS No.: 2415531-01-8
M. Wt: 326.335
InChI Key: ACGLLLSBPUQZSH-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine and its fused derivatives, such as pyrido[3,4-d]pyrimidine, have garnered significant interest due to their diverse biological activities, particularly in medicinal chemistry and drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[3,4-d]pyrimidine derivatives typically involves the cyclization of appropriate precursors. For instance, the preparation of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones can be achieved by heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . The nature of the acyl group influences the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yielding reactions, efficient purification techniques, and the development of robust processes to ensure consistent product quality.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Uniqueness

5-Fluoro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine is unique due to its specific structural features and its ability to selectively inhibit protein kinases. This selectivity is crucial for developing targeted therapies with fewer side effects compared to conventional chemotherapy .

Properties

IUPAC Name

4-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O/c17-11-7-19-16(20-8-11)24-12-2-5-23(6-3-12)15-13-1-4-18-9-14(13)21-10-22-15/h1,4,7-10,12H,2-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGLLLSBPUQZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C3=NC=NC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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